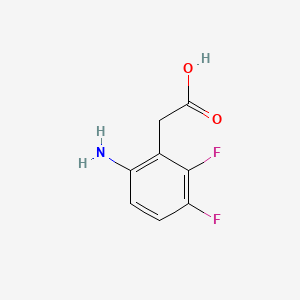

(6-Amino-2,3-difluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-amino-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFDHMCJUZZSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283549 | |

| Record name | 6-Amino-2,3-difluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887585-05-9 | |

| Record name | 6-Amino-2,3-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2,3-difluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Amino-2,3-difluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-2,3-difluorophenyl)acetic acid, a fluorinated aromatic amino acid derivative, is a key building block in modern medicinal chemistry. Its strategic incorporation of fluorine atoms and the phenylacetic acid scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated intermediates like this one of high interest to drug discovery programs.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 887585-05-9 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.14 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=C(C(=C1N)CC(=O)O)F)F | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively available in publicly accessible literature. However, based on its structure as a zwitterionic amino acid, it is expected to be a crystalline solid with relatively low solubility in nonpolar organic solvents and higher solubility in polar protic solvents. For research purposes, it is recommended to determine these properties empirically.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers utilizing this compound should perform their own analytical characterization to confirm its identity and purity.

Synthesis

A plausible synthetic approach, based on general organic chemistry principles and methods for analogous compounds, is outlined below. This should be considered a conceptual workflow and would require optimization.

Caption: Role of this compound in the synthesis of CGRP receptor antagonists.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood. [1]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a specialized but important building block for the synthesis of complex, biologically active molecules, most notably CGRP receptor antagonists for the treatment of migraine. While detailed public data on its properties and synthesis are scarce, its role in pharmaceutical patent literature highlights its significance. Researchers working with this compound should prioritize thorough analytical characterization and adhere to strict safety protocols. The continued interest in fluorinated scaffolds in drug discovery suggests that this and related compounds will remain valuable tools for medicinal chemists.

References

- Merck Sharp & Dohme Corp. (2012). Process for the preparation of cycloheptapyridine cgrp receptor antagonists. WO2012050764A1.

- Merck Sharp & Dohme Corp. (2012). CGRP receptor antagonists. US8314117B2.

-

National Analytical Corporation. This compound 95% - Cas No: 887585-05-9. Retrieved from [Link]

Sources

Synthesis and characterization of (6-Amino-2,3-difluorophenyl)acetic acid

An In-Depth Technical Guide to the Synthesis and Characterization of (6-Amino-2,3-difluorophenyl)acetic acid

Abstract

This compound is a valuable fluorinated building block for drug discovery and development, combining the structural motifs of an aniline, a phenylacetic acid, and vicinal fluorine substituents. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of lead compounds.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of a proposed synthetic pathway, detailed characterization methodologies, and essential safety protocols for this compound. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical and authoritative resource for the laboratory-scale preparation and validation of this important chemical entity.

The Strategic Importance of Fluorinated Arylacetic Acids in Medicinal Chemistry

The introduction of fluorine into drug candidates, a practice often termed "fluorine editing," has become a cornerstone of modern medicinal chemistry.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4] When incorporated into the phenylacetic acid scaffold, a privileged structure found in numerous pharmaceuticals like Diclofenac, these benefits are compounded.[5]

This compound (CAS RN: 887585-05-9) is a particularly interesting scaffold for several reasons:

-

Metabolic Blocking: The vicinal difluoro substitution on the aromatic ring can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, potentially increasing the biological half-life of a drug.

-

Conformational Control: The fluorine atoms can influence the conformation of the molecule through steric and electronic effects, which can pre-organize the molecule for optimal binding to its biological target.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH and influencing interactions with protein residues.

-

Synthetic Handle: The primary amino group provides a versatile point for further chemical modification, allowing for the construction of diverse compound libraries via amidation, alkylation, or other functionalization reactions.

This guide outlines a robust, logical pathway for the synthesis of this compound from commercially available starting materials and provides the necessary analytical framework for its thorough characterization.

Proposed Synthetic Strategy and Workflow

Given the absence of a well-documented, scalable synthesis for this compound in the public domain, a rational, multi-step pathway is proposed. The strategy hinges on the functionalization of a pre-fabricated 2,3-difluoroaniline core, a readily available starting material.[6][7] The key transformation involves the regioselective introduction of the acetic acid side chain at the C6 position, ortho to the amino group. This is achieved through a palladium-catalyzed cross-coupling reaction, a reliable and versatile method in modern organic synthesis.[8]

The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols

The following protocols are designed for execution by trained organic chemists in a well-equipped laboratory. All operations should be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Protection of the Amino Group via Acetylation

-

Rationale: The amino group of 2,3-difluoroaniline is nucleophilic and can interfere with subsequent reactions, particularly the metal-catalyzed coupling step. Protection as an acetamide is a robust and easily reversible strategy that also serves as an ortho-directing group for the subsequent bromination.

-

Protocol:

-

To a stirred solution of 2,3-difluoroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add acetyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,3-difluorophenyl)acetamide, which can often be used in the next step without further purification.

-

Step 2: Regioselective Ortho-Bromination

-

Rationale: The acetamido group is a moderately activating ortho-, para-director. In the 2,3-difluorophenyl system, the C6 position is sterically accessible and electronically activated for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

-

Protocol:

-

Dissolve N-(2,3-difluorophenyl)acetamide (1.0 eq) in acetonitrile (approx. 0.3 M) in a flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

-

Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude N-(6-bromo-2,3-difluorophenyl)acetamide can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

-

Step 3: Palladium-Catalyzed Suzuki Coupling

-

Rationale: The Suzuki coupling is a powerful method for forming C-C bonds.[8] This step couples the aryl bromide with a commercially available boronic ester that serves as a masked equivalent of the acetic acid moiety. This avoids handling potentially unstable or reactive organometallic reagents derived directly from the acetic acid structure.

-

Protocol:

-

To a degassed mixture of dioxane and water (4:1, approx. 0.1 M), add N-(6-bromo-2,3-difluorophenyl)acetamide (1.0 eq), (2-(ethoxycarbonyl)methyl)boronic acid pinacol ester (1.5 eq), and potassium carbonate (3.0 eq).

-

Bubble argon or nitrogen through the suspension for 15 minutes to ensure an inert atmosphere.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, or until LC-MS analysis indicates complete consumption of the starting bromide.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ethyl 2-(6-acetamido-2,3-difluorophenyl)acetate by silica gel column chromatography.

-

Step 4: Deprotection via Acidic Hydrolysis

-

Rationale: A strong acid, such as hydrochloric acid, is required to hydrolyze both the acetamide protecting group and the ethyl ester simultaneously. Heating accelerates this process.

-

Protocol:

-

Suspend the purified ester from the previous step (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (approx. 0.2 M).

-

Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 8-16 hours. The reaction should become homogeneous as it progresses.

-

Monitor the reaction by LC-MS for the disappearance of the starting material and intermediates.

-

Cool the solution to room temperature and then further in an ice bath.

-

Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate as a zwitterionic solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexanes.

-

Dry the product under vacuum to yield this compound as a solid.

-

Comprehensive Characterization

Validation of the final product's identity and purity is critical. The following data are predicted for the target compound based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

| Technique | Expected Chemical Shifts (δ) and Coupling Constants (J) | Rationale |

| ¹H NMR | ~6.5-7.0 ppm (m, 2H, Ar-H )~5.0 ppm (br s, 2H, -NH₂ )~3.5 ppm (s, 2H, -CH₂ COOH)~12.5 ppm (br s, 1H, -COOH ) | The aromatic protons will appear as a complex multiplet due to H-H and H-F coupling. The amine protons are typically broad and exchangeable. The methylene protons adjacent to the carbonyl are a singlet. The carboxylic acid proton is highly deshielded and very broad. |

| ¹³C NMR | ~172 ppm (C =O)~140-150 ppm (2C , C -F)~110-125 ppm (4C , Ar-C )~35 ppm (C H₂COOH) | The carbonyl carbon is characteristic. Carbons directly attached to fluorine will show large C-F coupling constants (¹JCF ≈ 240-250 Hz) and appear as doublets.[9] Other aromatic carbons will show smaller C-F couplings. |

| ¹⁹F NMR | -130 to -150 ppm (m, 2F) | The two fluorine atoms are chemically non-equivalent and will appear as distinct multiplets, coupled to each other and to the aromatic protons. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this polar molecule.

| Technique | Expected m/z Values | Rationale |

| ESI-MS (+) | 188.05 [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive mode. |

| ESI-MS (-) | 186.04 [M-H]⁻ | The deprotonated molecular ion is expected in negative mode. |

| HRMS | Calculated for C₈H₈F₂NO₂ [M+H]⁺: 188.0514 | High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition. |

| Fragmentation | Loss of H₂O (from COOH and NH₂)Loss of CO₂ (decarboxylation) | Common fragmentation pathways for amino acids include losses of water and carbon dioxide.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3300-3500 | N-H Stretch (Amine) | Two sharp-to-medium bands |

| 2500-3300 | O-H Stretch (Carboxylic Acid) | Very broad, strong band |

| ~1700 | C=O Stretch (Carboxylic Acid) | Strong, sharp band |

| ~1600 | N-H Bend (Amine) / C=C Stretch (Aromatic) | Medium-to-strong bands |

| 1000-1300 | C-F Stretch | Strong, sharp bands |

Safety, Handling, and Storage

-

Hazard Identification: this compound is classified as an irritant.[11] It may cause skin, eye, and respiratory irritation. Handle with care, avoiding dust inhalation and direct contact. The complete toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The proposed multi-step synthesis relies on well-established, high-yielding chemical transformations, offering a reliable path to this valuable building block. The comprehensive characterization plan ensures that researchers can rigorously validate the identity and purity of the final product. By adhering to the described protocols and safety guidelines, scientific professionals can confidently produce and utilize this compound to advance their research and development programs, particularly in the quest for novel therapeutics.

References

- Vertex AI Search. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- ChemicalBook. 2,3-Difluoroaniline synthesis.

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Fisher Scientific. SAFETY DATA SHEET.

- CymitQuimica. Safety Data Sheet.

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Achmem. This compound.

- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

- Supporting Information. 3-methylbenzoic acid (4).

- Thermo Fisher Scientific. Safety Data Sheet.

- Sigma-Aldrich. 2,3-Difluoroaniline 98 4519-40-8.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design.

- PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Medizinische Fakultät Münster. Amino acids.

- MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

- Wikipedia. Diclofenac.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diclofenac - Wikipedia [en.wikipedia.org]

- 6. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3-ジフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. rsc.org [rsc.org]

- 10. Amino acids [medizin.uni-muenster.de]

- 11. achmem.com [achmem.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic data for (6-Amino-2,3-difluorophenyl)acetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of (6-Amino-2,3-difluorophenyl)acetic acid

Abstract

This compound (CAS No. 887585-05-9) is a substituted phenylacetic acid derivative incorporating both amine and fluorine functionalities, making it a valuable building block in medicinal chemistry and materials science. Structural elucidation and confirmation are paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document leverages fundamental spectroscopic principles and data from analogous structures to construct a robust predictive framework. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, detailing not only the expected data but also the causality behind the spectroscopic behavior and the protocols for empirical data acquisition.

Molecular Structure and Properties

Before delving into its spectroscopic analysis, understanding the molecular structure is essential.

-

Chemical Name: this compound

-

CAS Number: 887585-05-9

-

Molecular Formula: C₈H₇F₂NO₂[1]

-

Molecular Weight: 187.15 g/mol

-

Structure:

(A representative 2D structure of the title compound)

The molecule features a benzene ring heavily substituted with electron-donating (–NH₂) and electron-withdrawing (–F, –CH₂COOH) groups. This electronic environment, combined with steric effects, dictates a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules in solution.[2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other active nuclei.

-

Expected Signals:

-

Aromatic Protons (H-4, H-5): The two protons on the aromatic ring are not chemically equivalent. They will appear as complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). Their exact chemical shifts are influenced by the opposing electronic effects of the amino group (donating) and the fluorine atoms (withdrawing).

-

Methylene Protons (–CH₂–): These two protons are adjacent to the aromatic ring and the carboxylic acid group. They are expected to appear as a singlet around δ 3.5-4.0 ppm. The absence of an adjacent proton would simplify its signal to a singlet, though coupling to the fluorine atoms on the ring (long-range coupling) might cause slight broadening or a finely split multiplet (e.g., a triplet).

-

Amine Protons (–NH₂): These protons will likely appear as a broad singlet between δ 4.0-5.0 ppm. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent.

-

Carboxylic Acid Proton (–COOH): This proton is highly deshielded and acidic, appearing as a very broad singlet far downfield, typically above δ 10.0 ppm. Its visibility can depend on the solvent used (e.g., it may exchange with deuterium in D₂O).

-

-

Causality and Interpretation: The difluoro substitution pattern creates a complex electronic environment. The ortho- and meta- couplings between the aromatic protons (³JHH, ⁴JHH) and their coupling to the two fluorine atoms (³JHF, ⁴JHF) will result in intricate splitting patterns that are best resolved with a high-field NMR instrument (e.g., 400 MHz or higher).[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Expected Signals: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

-

Carboxylic Carbonyl (–C=O): Highly deshielded, expected around δ 170-180 ppm.

-

Aromatic Carbons (C1-C6): These will appear in the δ 110-160 ppm range. The carbons directly bonded to fluorine (C-2, C-3) will show large one-bond carbon-fluorine couplings (¹JCF ≈ 240-260 Hz) and will be significantly shifted. The carbon attached to the amino group (C-6) and the acetic acid side chain (C-1) will also have characteristic shifts.

-

Methylene Carbon (–CH₂–): Expected in the δ 35-45 ppm range.

-

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for fluorinated compounds. It provides direct information about the fluorine environments.

-

Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms (F-2, F-3). They will likely appear as doublets due to coupling to each other (³JFF). Each signal will be further split into multiplets due to coupling with the nearby aromatic protons (³JHF, ⁴JHF).

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reliable and reproducible.

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] DMSO-d₆ is often preferred for compounds with acidic protons like carboxylic acids and amines as it slows their exchange.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[2]

-

Integrate the signals to confirm proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[2]

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard 1D fluorine spectrum, typically proton-decoupled.

-

Reference the chemical shifts to an external standard like CFCl₃ (δ 0.0 ppm).[2]

-

-

2D NMR (Validation): For unambiguous assignment, perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Visualization: NMR Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O–H) | Stretching | 2500 - 3300 | Strong, Very Broad |

| Amine (N–H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| Alkyl (C–H) | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |

| Carbon-Fluorine (C–F) | Stretching | 1100 - 1300 | Strong |

| Carboxylic Acid (C–O) | Stretching | 1210 - 1320 | Strong |

Source: Adapted from standard IR correlation tables.[5][6]

-

Causality and Interpretation: The most diagnostic feature will be the extremely broad O–H stretch from the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching region.[7] The sharp, strong C=O stretch around 1710 cm⁻¹ is another key indicator. The presence of two distinct N-H stretching bands would confirm a primary amine (–NH₂). Finally, strong absorptions in the lower wavenumber region (1100-1300 cm⁻¹) are characteristic of C-F bonds.[4]

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Visualization: FTIR Workflow

Caption: A streamlined workflow for FTIR analysis using ATR.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this one.[8][9]

Predicted Mass Spectrum (ESI)

-

Positive Ion Mode [M+H]⁺: The base peak or a very prominent peak is expected at an m/z (mass-to-charge ratio) corresponding to the protonated molecule.

-

Exact Mass of C₈H₇F₂NO₂ = 187.0441

-

Expected [M+H]⁺ = 188.0519 m/z

-

-

Negative Ion Mode [M-H]⁻: Deprotonation of the highly acidic carboxylic acid group is very favorable.

-

Expected [M-H]⁻ = 186.0363 m/z

-

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion would provide structural validation. A common and diagnostic fragmentation pathway for phenylacetic acids is the loss of the carboxyl group as CO₂ (44 Da).

-

[M+H]⁺ → Loss of H₂O (18 Da)

-

[M-H]⁻ → Loss of CO₂ (44 Da) → [M-H-CO₂]⁻ at m/z 142.0313

-

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurement.

-

LC Method: Inject the sample onto a reverse-phase C18 column. Use a simple gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound into the mass spectrometer. Formic acid aids in protonation for positive ion mode.

-

MS Acquisition:

-

Perform a full scan in both positive and negative ion modes to identify the molecular ions ([M+H]⁺ and [M-H]⁻).

-

Perform a separate MS/MS experiment by selecting the parent ion with the first mass analyzer and fragmenting it in a collision cell to generate a product ion spectrum.[9]

-

Visualization: ESI-MS Workflow

Caption: General workflow for structural analysis by LC-ESI-MS/MS.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Data Points |

| ¹H NMR | Aromatic H: ~6.5-7.5 ppm (complex multiplets); CH₂: ~3.5-4.0 ppm (singlet/triplet); NH₂: ~4.0-5.0 ppm (broad s); COOH: >10 ppm (broad s) |

| ¹³C NMR | C=O: ~170-180 ppm; Aromatic C: ~110-160 ppm (with large ¹JCF coupling); CH₂: ~35-45 ppm |

| IR (FTIR) | O-H: 2500-3300 cm⁻¹ (broad); N-H: 3300-3500 cm⁻¹; C=O: 1700-1725 cm⁻¹ (strong); C-F: 1100-1300 cm⁻¹ (strong) |

| MS (ESI) | [M+H]⁺: m/z 188.0519; [M-H]⁻: m/z 186.0363; Major Fragment: Loss of CO₂ (44 Da) from [M-H]⁻ |

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound. By applying first principles of NMR, IR, and MS, we have outlined the expected chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios. The provided protocols offer a standardized approach to acquiring empirical data, ensuring that researchers can confidently validate the structure and purity of this important chemical intermediate. While predictive, this framework serves as an authoritative starting point for any scientist working with this compound, bridging the gap between theoretical structure and practical characterization.

References

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available at: [Link]

-

Gallagher, W. FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. Available at: [Link]

-

Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Available at: [Link]

-

Banquy, X., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. University of British Columbia. Available at: [Link]

-

Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

-

Shomu's Biology. (2013). Mass spectroscopy part 7 MALDI and ESI. YouTube. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Available at: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

ACS Publications. (2021). On-Demand Mass Spectrometry Analysis by Miniature Mass Spectrometer. Analytical Chemistry. Available at: [Link]

-

LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

-

Royal Society of Chemistry. Supplementary Data. Available at: [Link]

-

NIST WebBook. Difluoroacetic acid. Available at: [Link]

-

NIST WebBook. Acetic acid. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

MDPI. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

-

MASONACO. Free amino acids (LC-MS/MS). Available at: [Link]

-

MDPI. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization. Molecules. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

-

Doc Brown's Chemistry. The infrared spectrum of ethanoic acid CH3COOH. Available at: [Link]

-

ChemSynthesis. 2-amino-2-phenylacetic acid. Available at: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 5. instanano.com [instanano.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. infrared spectrum of ethanoic acid prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethanoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of (6-Amino-2,3-difluorophenyl)acetic acid: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide for Researchers

Abstract

(6-Amino-2,3-difluorophenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. This guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document synthesizes foundational chemical principles with field-proven methodologies to offer a predictive overview and a practical framework for its empirical evaluation. We present detailed protocols for solubility profiling, forced degradation studies, and the development of stability-indicating analytical methods, designed to equip researchers and drug development professionals with the necessary tools to characterize this and similar molecules.

Predicted Physicochemical Profile

The molecular structure of this compound, with its combination of ionizable groups and a fluorinated aromatic ring, dictates its physicochemical behavior. A proactive analysis of this structure allows us to predict its properties and design a robust characterization strategy.

1.1 Molecular Structure and Functional Group Analysis

-

Chemical Formula: C₈H₇F₂NO₂[1]

-

Molecular Weight: 187.15 g/mol

-

Core Structure: A phenylacetic acid scaffold.

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group that will be deprotonated (COO⁻) at pH values above its pKa, significantly increasing aqueous solubility.

-

Aromatic Amine (-NH₂): A basic group that will be protonated (NH₃⁺) at pH values below its pKa, also enhancing aqueous solubility.

-

Difluoro-substituted Phenyl Ring: The two fluorine atoms are strong electron-withdrawing groups, which will lower the pKa of the aromatic amine compared to aniline. The aromatic ring itself imparts hydrophobicity to the molecule.

-

The presence of both an acidic and a basic group makes the molecule amphoteric . It will exist as a cation at low pH, a zwitterion near its isoelectric point, and an anion at high pH. This dual nature is the primary determinant of its pH-dependent solubility.[2][3]

1.2 Predicted Ionization Constants (pKa)

No experimental pKa values for this compound are readily available. However, we can estimate them based on analogous structures.

-

pKa₁ (Carboxylic Acid): Simple carboxylic acids typically have pKa values around 4-5. The electron-withdrawing nature of the difluorophenyl ring is expected to have a minor acid-strengthening effect. Therefore, a predicted pKa₁ of approximately 3.8 - 4.2 is reasonable.

-

pKa₂ (Aromatic Amine): The pKa of aniline is ~4.6. The two fluorine atoms on the ring are strongly deactivating, reducing the basicity of the amino group. For comparison, the pKa of 2,4-difluoroaniline is approximately 2.1. Therefore, a predicted pKa₂ of approximately 1.5 - 2.5 is expected for the anilinic nitrogen.

The ionization constant is a critical thermodynamic parameter that can be influenced by temperature.[4] While many simple carboxylic acids show little change in pKa between 25°C and the biorelevant temperature of 37°C, bases often exhibit a decrease.[4]

Aqueous and Organic Solubility Profiling

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. A comprehensive solubility profile across various pH values and in relevant organic solvents is essential. The amphoteric nature of this compound suggests that its aqueous solubility will be lowest near its isoelectric point and will increase significantly at pH values above pKa₁ and below pKa₂.[2][3][5][6][7]

2.1 Experimental Protocol: pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method for determining thermodynamic solubility.

Rationale: This method ensures that a true equilibrium is reached between the solid material and the solution, providing the most accurate measure of thermodynamic solubility, which is crucial for biopharmaceutical and formulation decisions.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 10.0 at 1.0 pH unit intervals.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours. A preliminary time-to-equilibrium study can confirm the required duration.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).

-

pH Verification: Measure the final pH of the saturated solution in each vial to confirm it has not shifted during the experiment.

2.2 Data Presentation: Predicted and Experimental Solubility

Quantitative data should be summarized for clarity.

Table 1: Predicted pH-Solubility Profile and Data Template

| pH | Predicted Dominant Species | Predicted Solubility Trend | Experimental Solubility (mg/mL) at 25°C |

|---|---|---|---|

| 2.0 | Cationic (NH₃⁺, COOH) | High | [Record experimental data here] |

| 4.0 | Zwitterionic/Neutral | Low (near isoelectric point) | [Record experimental data here] |

| 6.0 | Zwitterionic/Anionic | Moderate | [Record experimental data here] |

| 8.0 | Anionic (NH₂, COO⁻) | High | [Record experimental data here] |

| 10.0| Anionic (NH₂, COO⁻) | Very High | [Record experimental data here] |

2.3 Organic Solvent Solubility

Solubility in organic solvents is important for synthesis, purification, and certain formulation approaches.

Table 2: Solubility Data Template in Common Organic Solvents

| Solvent | Dielectric Constant | Polarity | Use Case | Experimental Solubility (mg/mL) at 25°C |

|---|---|---|---|---|

| Methanol | 32.7 | Polar Protic | Chromatography, Synthesis | [Record experimental data here] |

| Ethanol | 24.5 | Polar Protic | Formulation, Synthesis | [Record experimental data here] |

| Acetonitrile | 37.5 | Polar Aprotic | Chromatography, Synthesis | [Record experimental data here] |

| Dichloromethane | 9.1 | Apolar | Synthesis, Extraction | [Record experimental data here] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Stock Solution Preparation | [Record experimental data here] |

Stability Assessment and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical component of drug development.[8][9] It is used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11][12] The goal is to induce degradation of approximately 5-20% to ensure that primary degradants are formed without over-stressing the molecule.[12]

3.1 Logical Workflow for Forced Degradation

The following diagram illustrates a systematic approach to stress testing.

Caption: Workflow for a forced degradation study.

3.2 Experimental Protocol: Forced Degradation Studies

Rationale: This multi-condition protocol is designed to probe the intrinsic stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines.[8][9]

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw samples at timed intervals. Neutralize with an equivalent amount of HCl before analysis. Given the amino and carboxylic acid groups, hydrolysis of potential amide linkages (if impurities exist) or other reactions could occur.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature (25°C), protected from light. Withdraw samples at timed intervals. Aromatic amines are susceptible to oxidation, making this a critical test.

-

Thermal Degradation:

-

Solution: Store the stock solution in a sealed vial at 80°C.

-

Solid: Store the solid compound in a sealed vial at 80°C.

-

Analyze samples at appropriate time points.

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample should be wrapped in aluminum foil to protect it from light.

-

Controls: For each stress condition, a corresponding blank (stress agent without the compound) should be run to ensure no artifacts are introduced. A control sample of the compound at room temperature should also be analyzed at each time point.

-

Analysis: All samples should be analyzed by a stability-indicating HPLC method (see Section 4.0) to determine the percentage of degradation and to profile the degradation products.

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and detect the degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.

4.1 Protocol: HPLC-UV/MS Method Development

Rationale: Reversed-phase HPLC is ideal for separating small molecules of moderate polarity. A gradient elution is employed to ensure that both the parent compound and any potential degradants (which may have different polarities) are resolved effectively. UV detection provides quantification, while MS detection provides structural information for impurity identification.

Methodology:

-

Column Selection: Start with a C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) as it provides good retention for a wide range of compounds.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

-

Gradient Elution: Develop a gradient to ensure separation.

-

Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15 minutes).

-

Analysis of Stressed Samples: Inject a composite sample containing the parent compound and aliquots from all forced degradation studies.

-

Gradient Optimization: Adjust the gradient slope to improve the resolution between the parent peak and all degradant peaks. Ensure all peaks are eluted before the end of the run.

-

-

Detection Settings:

-

UV Detector: Scan a broad wavelength range (e.g., 200-400 nm) using a Diode Array Detector (DAD) to determine the optimal wavelength for detection of the parent and all impurities.

-

MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain mass information for the parent peak and any new peaks that appear under stress.

-

-

Method Validation (Specificity): The key validation parameter for a SIM is specificity. This is demonstrated by showing that the parent peak is resolved from all degradation products, process impurities, and other potential components. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally homogenous in the presence of degradants.

4.2 Data Interpretation: Mass Balance

Mass balance is a critical part of a forced degradation study. It is an attempt to account for all the mass of the parent compound after degradation. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Caption: Concept of mass balance in stability studies.

Conclusion

While specific experimental data for this compound is sparse, a comprehensive characterization is achievable through the systematic application of fundamental physicochemical principles and established analytical methodologies. Its amphoteric nature, driven by the carboxylic acid and aromatic amine functionalities, will result in a distinct U-shaped pH-solubility profile. The electron-withdrawing fluorine atoms and the aromatic amine group suggest potential susceptibility to oxidative degradation.

The protocols detailed in this guide provide a robust framework for determining the aqueous and organic solubility, identifying degradation pathways, and developing a validated, stability-indicating analytical method. By following this structured approach, researchers can generate the critical data needed to advance the development of this compound with confidence and scientific rigor.

References

- Avdeef, A., Box, K. J., & Tsinman, K. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis, 63, 55-68. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCIVyu3M0BqW2ylJNFqYxrGQQPmkTJFGD4Beq8LhRmWL2cQy1ZiukdILkj0_-UK_0p0UwbueIMt0bjvrQ8vxUbJyk9NjfIjuAYRhFQa26wmuo_TGCImapO-aW4cHtezsVCIVHXNrutPVGAIg==]

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3gDC5FVzv_hKC_-oeN-Dd7ZesNIRb_cUZ9y4xpwctm_P1h6ejZBrbSyGkGopTAuiV7aNa8nrsgZd01auPb9pmQ6AtnL3a_-dGqPY7wJl-Y6TypZayYxVMICZ2KYP76PcPmZpmSMEnf7zn5Q==]

- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6). [https://medcraveonline.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [https://www.biopharmaspec.

- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Rathore, A. S., & Mhatre, R. (2009). Forced degradation studies for biopharmaceuticals. BioPharm International, 22(10). [https://www.biopharminternational.

- Sigma-Aldrich. (n.d.). This compound. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93e4c904]

- Smolecule. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. [https://smolecule.com/compound/2-amino-2-(2,4-difluorophenyl)acetic-acid]

- Houchins, C., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/65b1698246537705e7146a49]

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9jN46iGTMPeGjGNpS5EmXv97DicLIHiLSQwcXmRbwoPeB5bdsSO6w4MuXkj64sbGRqlDTAu4zg-tyL4-iYrxmKjatzen3-y_CpQCGkz1euOJy_My65MVzZMfQlpTFD1ijoGwZxdUt65XDMzEJqN_nc2meFQoSsStaXtmwWJbScCgT7Tf2RNCSAQY4hQ==]

- Achmem. (n.d.). This compound. [https://www.achmem.com/products/amcs021339.html]

- Apollo Scientific. (n.d.). This compound. [https://www.apolloscientific.co.uk/products/details/PC501339]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). [https://digitalcommons.uri.edu/oa_diss/159/]

- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Asia Pacific. [https://www.shimadzu.com.sg/an/hplc/amino-acid/background.html]

- Sastre, S., et al. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 18(42), 29377-29386. [https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp05721a]

- Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [https://www.agilent.com/cs/library/technicaloverviews/public/5980-1193.pdf]

- Bains, W., et al. (2022). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 22(8), 951-964. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9403816/]

- Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 88-105. [https://www.researchgate.

- GROM HPLC. (n.d.). Modern Methodes for Amino Acid Analysis. [https://www.grom.de/media/pdf/1e/77/6c/TA_Aminosaeuren_E.pdf]

- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667-1672. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5668784/]

- U.S. Pharmacopeia. (2011). Description and Solubility. [https://www.uspnf.com/sites/default/files/usp_pdf/current/usp35/s1_descsol.pdf]

- Lee, C.-Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 144-150. [https://www.researchgate.

- Chang, W.-T., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 90-95. [https://www.researchgate.

- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7233-7240. [https://www.semanticscholar.org/paper/Solubility-of-Amino-Acids%3A-Influence-of-the-pH-and-Fuchs-Fischer/0f43818e69e403d6e5a4d467f5e8e3c11a681d68]

Sources

- 1. achmem.com [achmem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. biopharminternational.com [biopharminternational.com]

The Strategic Deployment of (6-Amino-2,3-difluorophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for enhancing pharmacological profiles. This guide delves into the nuanced potential of (6-Amino-2,3-difluorophenyl)acetic acid, a versatile building block poised for significant contributions in drug discovery. Authored for researchers, scientists, and drug development professionals, this document elucidates the synthetic accessibility, physicochemical properties, and prospective applications of this compound, underpinned by field-proven insights and a rigorous scientific framework.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, the difluoro substitution pattern on the phenyl ring of this compound offers a unique combination of electronic effects and conformational constraints that can be exploited in the design of novel therapeutic agents.

Physicochemical Properties and Structural Features

This compound, with the chemical formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , possesses a distinct set of features that make it an attractive starting point for medicinal chemistry campaigns.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

| CAS Number | 887585-05-9 | [3] |

The presence of the two fluorine atoms on the aromatic ring significantly influences the acidity of the carboxylic acid and the basicity of the amino group. This modulation of pKa can be critical for optimizing drug-receptor interactions and oral bioavailability. The spatial arrangement of the amino, difluoro, and acetic acid moieties provides a three-dimensional framework that can be strategically oriented to interact with specific binding pockets of target proteins.

Synthetic Strategies: Accessing the Core Scaffold

A potential synthetic pathway is outlined below, drawing inspiration from patented processes for related difluorophenylacetic acids.[4][5][6]

Proposed Synthetic Protocol:

Step 1: Nitration of 2,3-Difluorophenylacetic Acid

This initial step introduces a nitro group, which can later be reduced to the desired amino group.

-

Reaction: 2,3-Difluorophenylacetic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the formation of (6-Nitro-2,3-difluorophenyl)acetic acid.

-

Rationale: The directing effects of the fluorine and acetic acid substituents will influence the position of nitration. Careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.

Step 2: Reduction of the Nitro Group

The nitro-substituted intermediate is then converted to the corresponding amine.

-

Reaction: The (6-Nitro-2,3-difluorophenyl)acetic acid is subjected to a reduction reaction. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.[3]

-

Rationale: These methods are well-established for the reduction of aromatic nitro groups and are generally high-yielding and clean. The choice of reducing agent may depend on the compatibility with other functional groups in the molecule.

Step 3: Purification and Characterization

The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using spectroscopic methods like ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.

Figure 1: Proposed synthetic pathway for this compound.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable scaffold for the development of various therapeutic agents. The primary amino group and the carboxylic acid moiety serve as versatile handles for derivatization, allowing for the construction of diverse chemical libraries.

Kinase Inhibitors

The phenylamino-pyrimidine and related scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[1] The this compound core can be readily incorporated into such structures. The amino group can be acylated or used in coupling reactions to form key pharmacophoric elements that interact with the hinge region of the kinase active site. The difluoro substituents can enhance binding affinity through favorable interactions with the protein and improve metabolic stability.

Figure 2: Derivatization of the core scaffold for kinase inhibitor synthesis.

CNS-Active Agents

The ability of fluorine to enhance blood-brain barrier penetration is a valuable asset in the design of drugs targeting the central nervous system (CNS).[7] The this compound scaffold could be explored for the development of novel CNS agents, such as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.

Antimicrobial Agents

Amino acid-based structures are known to be effective antimicrobial agents.[8][9][10] The unique substitution pattern of this compound could be leveraged to design novel antibacterial or antifungal compounds. The amino and carboxylic acid groups can be derivatized to mimic natural amino acids, potentially interfering with essential metabolic pathways in microorganisms.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not publicly available, general principles of medicinal chemistry can guide the design of derivative libraries.

-

Amino Group Modification: Acylation, sulfonylation, or reductive amination of the amino group can introduce a wide range of substituents to probe interactions with the target protein.

-

Carboxylic Acid Modification: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate solubility, cell permeability, and metabolic stability.

-

Aromatic Ring Substitution: While the difluoro pattern is fixed, further substitution on the aromatic ring, if synthetically feasible, could provide additional points for SAR exploration.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a fluorinated phenyl ring, an amino group, and a carboxylic acid moiety provides a versatile platform for the design and synthesis of novel therapeutic agents across various disease areas. Future research should focus on developing a robust and scalable synthesis for this compound and exploring its incorporation into diverse chemical scaffolds to unlock its full potential in drug discovery. The strategic application of this building block, guided by sound medicinal chemistry principles, is anticipated to contribute to the development of the next generation of innovative medicines.

References

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

- Pharmacologically active cns compounds. (1992).

- Pharmacologically active cns compounds. (1995).

- (12) Patent Application Publication (10) Pub. No.: US 2013/0012511 A1. (2013).

- Preparation of 2,3-difluorophenylacetic acid. (2009).

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2021). National Institutes of Health. [Link]

- Industrial preparation method of 2,3-difluorophenyl acetic acid. (2009).

- INHIBITORS OF Akt ACTIVITY. (2005).

- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).

-

Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. [Link]

-

Design and Synthesis of Novel Antimicrobial Agents. (2022). MDPI. [Link]

-

Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogues of AMPA. (1991). PubMed. [Link]

-

Supporting Information for Copper-Catalyzed Decarboxylative Annulation of Anthranils with α-Keto Acids: Synthesis of 2-Acyl-3-arylquinolines. (n.d.). The Royal Society of Chemistry. [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2021). ResearchGate. [Link]

-

Amino Acid Based Antimicrobial Agents - Synthesis and Properties. (2021). PubMed. [Link]

- Preparation method 2,4,5-trifluorophenylacetic acid. (2013).

- Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). (2016).

-

Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2024). National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2023). National Institutes of Health. [Link]

- Peptide having therapeutic effect on cognitive impairment induced by amyloid ß protein and use of the peptide. (2017).

-

Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents. (2012). ResearchGate. [Link]

- Aminothiazole inhibitors of cyclin dependent kinases. (2001).

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 3. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]

- 4. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]

- 5. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 6. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]

- 7. MY115951A - Pharmacologically active cns compounds - Google Patents [patents.google.com]

- 8. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amino Acid Based Antimicrobial Agents - Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Fluorinated Phenylacetic Acid Derivatives

An In-Depth Technical Guide:

Introduction: A Synthesis of Privileged Scaffolds and Strategic Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone of medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and biological characteristics of a compound, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When this powerful tool is applied to a "privileged scaffold" like phenylacetic acid, a core structure found in widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, the potential for generating novel therapeutics expands dramatically.[3][4]

The fusion of these two elements creates a versatile chemical platform for developing targeted agents with a wide spectrum of biological activities. This guide provides an in-depth exploration of the anti-inflammatory, anticancer, and antimicrobial properties of fluorinated phenylacetic acid derivatives. We will dissect the underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Anti-inflammatory Activity — Engineering Beyond Conventional NSAIDs

The historical success of phenylacetic acid derivatives as anti-inflammatory agents provides a logical foundation for further innovation. Fluorination offers a rational strategy to refine potency, selectivity, and pharmacokinetic profiles.

The Mechanistic Cornerstone: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory effect of most phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The phenylacetic acid structure effectively mimics the substrate, allowing it to enter and block the enzyme's active site.

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5]

While non-selective inhibition is effective, it can lead to gastrointestinal side effects due to the suppression of protective prostaglandins mediated by COX-1.[5] Therefore, a major goal in this field is the design of derivatives with higher selectivity for COX-2. Fluorination can play a key role in modulating this selectivity by altering the electronic and steric interactions of the molecule within the distinct active sites of the COX isoforms.

Caption: COX pathway inhibition by fluorinated phenylacetic acid derivatives.

Structure-Activity Relationship (SAR) for Potency and Selectivity

The placement and nature of substituents on the phenylacetic acid core are critical for activity. For instance, the well-known NSAID Flurbiprofen, or 2-(2-fluorobiphenyl-4-yl)propanoic acid, demonstrates the foundational role of a fluoro-substituent.[7][8] More advanced rational design has led to compounds such as 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid, which exhibits potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[9] This dual-inhibition is a sought-after feature, as it can provide broader anti-inflammatory coverage. The N-difluoromethyl group in this derivative is designed to insert into a secondary pocket of the COX-2 enzyme, conferring selectivity.[9]

Experimental Workflow: Evaluating Anti-inflammatory Potential

A robust evaluation pipeline is essential to move from a synthesized compound to a viable lead. This process logically progresses from target-based in vitro assays to more complex in vivo models of inflammation.

Caption: Workflow for assessing anti-inflammatory drug candidates.

Experimental Protocol 1: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes.

-

Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

-

Compound Dilution: Prepare a serial dilution of the test compound (typically from 100 µM to 1 nM) in DMSO. Ensure the final DMSO concentration in the assay is ≤1%.

-

Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound, a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or vehicle (DMSO) for control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate).

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Termination & Detection: Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[3][10]

-

Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Randomly divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Diclofenac), and Test Compound groups (at various doses). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

-

Inflammation Induction: Inject a 1% solution of λ-carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Part 2: Anticancer Activity — A Strategy for Inducing Programmed Cell Death

Phenylacetate itself has shown antiproliferative and pro-differentiating effects on various cancer cell lines.[11] The synthesis of fluorinated derivatives aims to significantly enhance this inherent anticancer potential.

Primary Mechanism: Induction of Apoptosis

A key strategy for cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Several fluorinated phenylacetic acid derivatives have been shown to be potent inducers of apoptosis.[11][12] This is often achieved by activating the intrinsic mitochondrial pathway. The compounds can trigger the upregulation of pro-apoptotic proteins (like Bcl-XS) and the activation of the caspase cascade—a family of proteases that execute the dismantling of the cell.[13]

Caption: Simplified apoptosis pathway induced by fluorinated derivatives.

Structure-Activity Relationship for Cytotoxicity

Research into 2-(4-fluorophenyl)-N-phenylacetamide derivatives has provided clear SAR insights.[11][12][14]

-

Fluorine Position: A fluorine atom at the para-position of the phenylacetic acid moiety is a common feature in active compounds.

-

N-Phenyl Substituents: The nature of the substituent on the N-phenyl ring is crucial. Electron-withdrawing groups, such as a nitro (NO₂) group, have been shown to confer higher cytotoxic effects compared to electron-donating groups like methoxy (OCH₃).[11][12] This suggests that the electronic properties of this ring play a significant role in the molecule's interaction with its biological target.